3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide is a compound of significant interest in medicinal chemistry due to its structural features that facilitate various biological activities. This compound contains an amino group and a pyrazole moiety, which are critical for its interaction with biological targets. The presence of these functional groups allows for potential applications in drug development, particularly as enzyme inhibitors and in the synthesis of complex organic molecules.
The compound is synthesized through various chemical methods, primarily involving the formation of the pyrazole ring and subsequent modifications to introduce the amino group. It is commercially available from several chemical suppliers and can be synthesized in laboratory settings using established organic chemistry techniques.
3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and they are often utilized in pharmaceuticals for their ability to interact with various biological pathways.
The synthesis of 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure optimal yields. The use of solvents such as ethanol or methanol is common during these reactions, along with catalysts that may enhance the reaction rates.
The molecular formula for 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide is , with a molecular weight of approximately 168.20 g/mol. The structure includes a pyrazole ring attached to a propanamide backbone, characterized by an amino group at the third carbon position.
Property | Value |
---|---|
Molecular Formula | C7H12N4O |
Molecular Weight | 168.20 g/mol |
IUPAC Name | 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide |
InChI Key | OKYNEURFQNVYAQ-UHFFFAOYSA-N |
The structural representation indicates that the pyrazole ring contributes significantly to the compound's chemical reactivity and biological interactions.
3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and appropriate solvents to achieve desired outcomes efficiently.
The mechanism of action for 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the pyrazole moiety allows it to bind selectively to active sites on target proteins, potentially inhibiting their activity or modulating their function.
Research indicates that compounds with pyrazole structures can act as enzyme inhibitors, particularly in pathways involving kinases and other proteins related to signal transduction . The specific binding affinities and inhibition constants (K_i) vary depending on structural modifications made to the pyrazole ring.
The physical properties of 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide include:
Chemical properties include:
3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide has several applications in scientific research:
The aminopyrazole (AP) scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a five-membered ring containing two adjacent nitrogen atoms and a free amino group capable of forming critical hydrogen-bonding interactions with biological targets. This scaffold demonstrates remarkable versatility, existing as 3-aminopyrazoles (3APs), 4-aminopyrazoles (4APs), or 5-aminopyrazoles (5APs), each conferring distinct electronic and steric properties that influence target binding and pharmacokinetic profiles [7]. The pharmacological significance of aminopyrazoles is exemplified by FDA-approved drugs and clinical candidates, including the anticancer agent pirtobrutinib and the multitargeted kinase inhibitor AT9283. These compounds leverage the aminopyrazole core for its ability to inhibit key enzymes involved in cancer progression, inflammation, and infectious diseases through precise interactions with ATP-binding sites or allosteric pockets [7].
The intrinsic physicochemical properties of the aminopyrazole moiety contribute significantly to its drug discovery utility. The pyrazole ring provides aromatic character and metabolic stability, while the amino group serves as a hydrogen bond donor/acceptor, enhancing target affinity. Furthermore, the scaffold's planar geometry facilitates π-π stacking interactions with aromatic residues in binding pockets. These features collectively enable the design of compounds with optimized target selectivity and cellular permeability. For instance, 3AP derivatives exhibit potent tubulin polymerization inhibition by binding to the colchicine site, disrupting microtubule dynamics in cancer cells [7]. Similarly, 4AP-containing compounds demonstrate nanomolar activity against cyclin-dependent kinases (CDKs) and Aurora kinases, critical regulators of the cell cycle [7].
Table 1: Therapeutic Applications of Aminopyrazole Derivatives
Aminopyrazole Type | Biological Activity | Molecular Target | Representative Compound |
---|---|---|---|
3-Aminopyrazole | Anticancer/Anti-inflammatory | Tubulin, p38MAPK | 4,5-Diaryl-3AP derivatives |
4-Aminopyrazole | Kinase Inhibition | CDKs, Aurora kinases | AT7519, AT9283 |
5-Aminopyrazole | Antimicrobial/Insecticidal | GABA-A receptors, DNA gyrase | Fipronil |
3,5-Diaminopyrazole | Multitarget Agents | Various kinases, microbial enzymes | Research compounds |
Recent advancements highlight the scaffold's expanding therapeutic applications. Antimicrobial 3AP derivatives bearing thiourea moieties exhibit sub-micromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) through copper-dependent mechanisms [7]. Additionally, pyrido[2,3-b]indole derivatives incorporating 3AP substituents demonstrate dual inhibition of DNA gyrase and topoisomerase IV in Gram-negative bacteria, with MIC values as low as 0.125 µg/mL [7]. The antiviral potential of APs is evidenced by 4-aryloxy-3-iodopyridin-2(1H)-ones featuring 3AP groups, which inhibit HIV-1 reverse transcriptase even in mutated viral strains [7]. These diverse applications underscore the scaffold's adaptability in addressing evolving clinical challenges, particularly antimicrobial resistance and targeted cancer therapies.
3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide (CAS: 1304048-71-2) exemplifies strategic pharmacophore evolution within the aminopyrazole class. Its molecular architecture integrates a chiral 3-aminopropanamide chain attached to the 4-position of a 1-methylpyrazole ring, yielding the molecular formula C₇H₁₂N₄O and a molecular weight of 168.20 g/mol [1]. The specific stereochemistry at the C3 position ((3R)-configuration) is critical for biological activity, as evidenced by the distinct handling of stereoisomers in commercial catalog listings. This compound's SMILES notation (O=C(N)CC@@HC1=CN(C)N=C1) explicitly denotes the (R)-configuration, while its storage requires cold-chain transportation to preserve stability and stereochemical integrity [1].
Structural analogues of this compound demonstrate how targeted modifications influence physicochemical properties and target engagement:
Regioisomeric Variations: The compound 3-amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide (PubChem CID: 127012519) illustrates the impact of pyrazole ring connectivity. Though isomeric (C₇H₁₂N₄O), its distinct nitrogen positioning alters hydrogen-bonding capacity and dipole moments, potentially modifying target selectivity profiles compared to the 4-yl regioisomer [2].
Brominated Derivatives: Introduction of electron-withdrawing groups generates compounds like (S)-3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)propanamide (InChI: 1S/C7H11BrN4O/c1-12-5(3-6(8)11-12)4(9)2-7(10)13/h3-4H,2,9H2,1H3,(H2,10,13)/t4-/m0/s1). The bromine atom at the 3-position enhances steric bulk and introduces potential halogen-bonding interactions with target proteins. This modification increases molecular weight to 259.10 g/mol and significantly alters electronic distribution within the pyrazole ring .
Side Chain Modifications: Replacement of the propanamide moiety yields compounds like 3-((1-methyl-1H-pyrazol-4-yl)amino)propanoic acid (CID: 79770197; C₇H₁₁N₃O₂), which substitutes the terminal amide with a carboxylic acid. This transformation increases polarity (additional hydrogen bond acceptor) and reduces molecular weight to 169.18 g/mol, potentially enhancing solubility but limiting blood-brain barrier permeability [4].
Dimethylpyrazole Analogues: The compound 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide (C₈H₁₄N₄O; MW: 182.22 g/mol) demonstrates the influence of additional methylation. The 1,3-dimethyl substitution pattern enhances lipophilicity (XLogP: -1) and steric shielding of the pyrazole nitrogen, potentially reducing metabolic degradation. Its hydrogen bond donor/acceptor count (2/3) differs significantly from the 1-methyl-4-yl derivative, influencing target engagement thermodynamics [5].
Table 2: Structural Analogues of 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Implications |
---|---|---|---|---|
3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide (R) | C₇H₁₂N₄O | 168.20 | Chiral center, propanamide, 4-pyrazole linkage | Target selectivity, hydrogen bonding capacity |
3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide | C₇H₁₂N₄O | 168.20 | 3-pyrazole linkage | Altered dipole, distinct binding orientations |
(S)-3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)propanamide | C₇H₁₁BrN₄O | 259.10 | Bromine at C3, 5-pyrazole linkage | Halogen bonding, increased steric bulk |
2-Amino-3-(1-benzofuran-3-yl)propanamide | C₁₁H₁₂N₂O₂ | 204.22 | Benzofuran vs. pyrazole, α-aminoamide | Expanded aromatic interactions |
2-Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide | C₈H₁₄N₄O | 182.22 | 1,3-dimethylpyrazole, β-linkage | Enhanced lipophilicity, metabolic stability |
The pharmacophore evolution extends to bioisosteric replacements of the heterocyclic core. Compounds like 2-amino-3-(1-benzofuran-3-yl)propanamide (C₁₁H₁₂N₂O₂; MW: 204.22 g/mol) replace the pyrazole with a benzofuran system, significantly expanding the aromatic surface area for hydrophobic interactions. This modification alters hydrogen bonding capacity (reduced from 2 donors/3 acceptors in aminopyrazoles to 2 donors/4 acceptors) while increasing molecular weight and lipophilicity [6]. Such structural variations enable medicinal chemists to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties while preserving target engagement. For instance, the benzofuran analogue's canonical SMILES (C1=CC=C2C(=C1)C(=CO2)CC(C(=O)N)N) reveals a conjugated system capable of enhanced π-stacking interactions compared to the monocyclic pyrazole derivatives [6].
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: